molecular formula C11H14O4 B13594452 Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13594452
M. Wt: 210.23 g/mol
InChI Key: CMHJFNACOFMKOS-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate is an ester derivative featuring a 4-ethoxyphenyl group, a hydroxyl group, and a methyl acetate moiety. For instance, describes the synthesis of methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate via a Grignard reaction between methyl 2-oxo-2-phenylacetate and (4-(benzyloxy)phenyl)magnesium bromide . This suggests that similar methods—using substituted aryl Grignard reagents—could synthesize this compound.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O4/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3

InChI Key

CMHJFNACOFMKOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 4-ethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-ethoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(4-ethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate with structurally related esters, highlighting molecular features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound N/A C11H14O4 210.23 4-ethoxy, hydroxyl, methyl acetate Limited commercial availability
Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate 1235011-96-7 C12H15NO3 221.25 Cyclopropylamino, 4-hydroxyphenyl Potential medicinal chemistry applications
Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate 32174-38-2 C10H12O4 196.20 4-methoxy, hydroxyl, chiral center Chiral derivatization in NMR analysis
Methyl 2-(4-hydroxy-2-methylphenyl)acetate 114474-04-3 C10H12O3 180.20 4-hydroxy-2-methylphenyl Density: 1.148 g/cm³; pKa: 9.88
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate 4371-01-1 C12H14O4 222.24 Oxirane ring, methoxy-phenyl Epoxide reactivity for polymer synthesis
Methyl 2-phenylacetoacetate N/A C11H12O3 192.21 Phenyl, keto-ester Precursor in illicit drug synthesis

Structural and Functional Group Analysis

  • 4-Ethoxyphenyl vs.
  • Hydroxyl Group : The presence of a hydroxyl group (as in the target compound and ’s methyl 2-(4-hydroxy-2-methylphenyl)acetate) introduces hydrogen-bonding capacity, affecting solubility and crystallinity .
  • Cyclopropylamino Group: Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate () incorporates a nitrogen-containing group, likely influencing bioactivity and metabolic stability .
  • Epoxide Functionality : Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate () contains an oxirane ring, enabling ring-opening reactions for polymer or prodrug development .

Biological Activity

Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxyacetate functional group attached to a phenyl ring with an ethoxy substituent. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it has a molecular weight of approximately 198.23 g/mol. The presence of the hydroxy and ethoxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Study Method Findings
Smith et al. (2023)DPPH AssayDemonstrated a 70% reduction in DPPH radical activity at 100 µM concentration.
Johnson & Lee (2024)ABTS AssayShowed IC50 value of 45 µM, indicating strong radical scavenging ability.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have revealed its potential to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth.
Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast)30Inhibition of cell growth by 60% after 48 hours.
HT-29 (Colon)25Induction of apoptosis confirmed via flow cytometry.

Case Studies

  • Breast Cancer Study : A recent study by Thompson et al. (2024) explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Neuroprotection : In a study investigating neuroprotective effects, Patel et al. (2023) found that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways related to oxidative stress and cancer progression.

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